molecular formula C15H19IO3 B1327869 Ethyl 7-(2-iodophenyl)-7-oxoheptanoate CAS No. 898777-18-9

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate

Cat. No.: B1327869
CAS No.: 898777-18-9
M. Wt: 374.21 g/mol
InChI Key: NFXIKWKINJZTCJ-UHFFFAOYSA-N
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Description

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a 2-iodophenyl group, and a 7-oxoheptanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-iodophenylacetic acid and ethyl 7-oxoheptanoate.

    Esterification: The 2-iodophenylacetic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 2-iodophenylacetate.

    Condensation Reaction: Ethyl 2-iodophenylacetate is then subjected to a condensation reaction with ethyl 7-oxoheptanoate in the presence of a base such as sodium ethoxide. This reaction forms this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of 2-iodophenylacetic acid and ethanol are reacted in industrial reactors with sulfuric acid as the catalyst.

    Continuous Condensation: The esterified product is continuously fed into a reactor where it undergoes condensation with ethyl 7-oxoheptanoate in the presence of sodium ethoxide.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate undergoes several types of chemical reactions:

    Substitution Reactions: The iodine atom in the 2-iodophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the 7-oxoheptanoate chain can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical compounds.

    Biological Studies: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems.

    Pathways Involved: It can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions.

Comparison with Similar Compounds

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate can be compared with similar compounds such as:

    Ethyl 7-(2-bromophenyl)-7-oxoheptanoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 7-(2-chlorophenyl)-7-oxoheptanoate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 7-(2-fluorophenyl)-7-oxoheptanoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in this compound makes it unique due to the specific reactivity and steric effects associated with iodine. This can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IO3/c1-2-19-15(18)11-5-3-4-10-14(17)12-8-6-7-9-13(12)16/h6-9H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXIKWKINJZTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645709
Record name Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-18-9
Record name Ethyl 2-iodo-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2-iodophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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